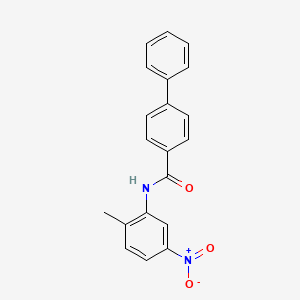

N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide involves complex chemical reactions starting from basic raw materials to obtain the desired compound. In a study reported by Moreno-Fuquen et al. (2021), the synthesis of a similar compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, was achieved using guanidinium nitrate salt and the corresponding enaminone, showcasing the intricate steps involved in the synthesis process of these complex molecules (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

Molecular Structure Analysis

The molecular structure of compounds like N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide is characterized using advanced techniques such as X-ray diffraction analysis. The study by Moreno-Fuquen et al. (2021) utilized X-ray diffraction to reveal important interactions within the molecule, such as those between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings, providing insights into the molecular structure of these compounds (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

Chemical Reactions and Properties

The chemical reactions and properties of N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide can be complex, involving various interactions and transformations. For instance, the compound synthesized by Moreno-Fuquen et al. (2021) showed crystalline ordering in layers by the stacking of rings through interactions of the π-π type, highlighting the chemical interactions and potential reactivity of these compounds (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

Applications De Recherche Scientifique

Anticancer Applications

Research on similar nitro-substituted compounds has shown potential in anticancer applications. For instance, nitroxyl-labeled analogues of N,N:N',N':N",N"-tri-1,2-ethanediylphosphoric triamide (TEPA) exhibit therapeutic indexes significantly higher than their predecessors, suggesting the role of nitro groups in enhancing anticancer activity (Sosnovsky, Rao, & Li, 1986). This highlights the potential of nitro-substituted compounds like N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide in cancer research.

Antidepressant and Nootropic Agents

Compounds with specific structural features, such as nitro-substituted aryl rings, have been investigated for their antidepressant and nootropic (cognitive enhancement) activities. A study on Schiff's bases and 2-azetidinones of isonocotinyl hydrazone showed that substitutions on the aryl ring could significantly affect these biological activities (Thomas, Nanda, Kothapalli, & Hamane, 2016). This suggests that the structural motif of N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide may offer a framework for exploring similar therapeutic applications.

Antidiabetic Potential

A study evaluated N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for their antidiabetic potential, demonstrating significant inhibitory activity against α-glucosidase and α-amylase enzymes. The research suggested that such compounds could be promising for developing new antidiabetic agents (Thakal, Singh, & Singh, 2020). This points to the possible interest in studying N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide for similar biological activities.

Molecular Structure and Drug Design

A detailed study on the crystal structure, spectroscopic, and electronic properties of a similar compound aimed at drug design against chronic myelogenous leukemia (CML) underscores the importance of structural and electronic characterization in developing new therapeutic agents (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021). Such research can provide a foundational understanding necessary for exploring the applications of N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide in drug design.

Propriétés

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-14-7-12-18(22(24)25)13-19(14)21-20(23)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICIHIQJPMRKKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)

![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)

![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)

![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)

![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)